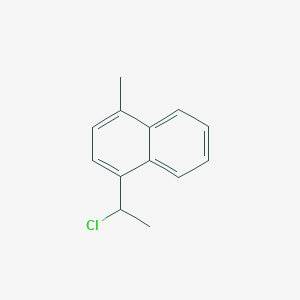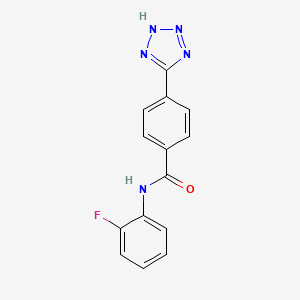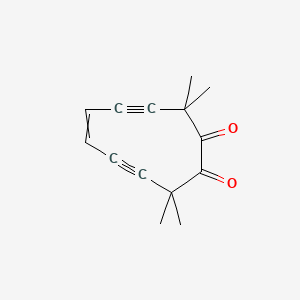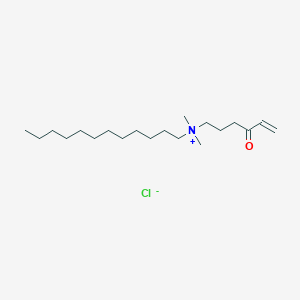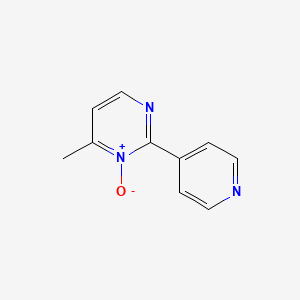![molecular formula C11H31O3PSi3 B15160978 Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate CAS No. 683238-90-6](/img/structure/B15160978.png)
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phosphonate moiety. This compound is notable for its applications in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate typically involves the reaction of trimethylsilyl chloride with a suitable phosphonate precursor under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silylation, lithium aluminum hydride for reduction, and various oxidizing agents such as hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphines or other reduced phosphorus compounds .
Scientific Research Applications
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The molecular pathways involved in these reactions often include nucleophilic attack on the phosphorus atom, leading to the formation of new bonds and the release of trimethylsilyl groups .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)sulfide: This compound shares the trimethylsilyl groups but contains a sulfur atom instead of a phosphonate group.
Bis(trimethylsilyl)acetamide: Another similar compound, which contains an acetamide group instead of a phosphonate.
1,4-Bis(trimethylsilyl)butadiyne: This compound features a butadiyne backbone with trimethylsilyl groups attached.
Uniqueness
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate is unique due to its phosphonate group, which imparts distinct chemical properties and reactivity compared to other trimethylsilyl-containing compounds. The presence of the phosphonate group allows for a wider range of chemical transformations and applications, particularly in the synthesis of phosphorus-containing molecules .
Properties
CAS No. |
683238-90-6 |
|---|---|
Molecular Formula |
C11H31O3PSi3 |
Molecular Weight |
326.59 g/mol |
IUPAC Name |
trimethyl-[2-trimethylsilylethyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C11H31O3PSi3/c1-16(2,3)11-10-15(12,13-17(4,5)6)14-18(7,8)9/h10-11H2,1-9H3 |
InChI Key |
FGQBWLOTAUWYOK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


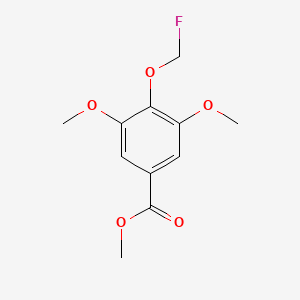
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
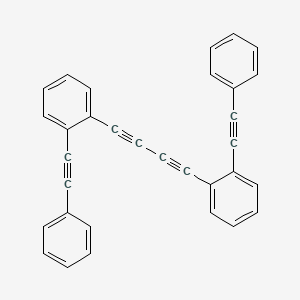
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)

